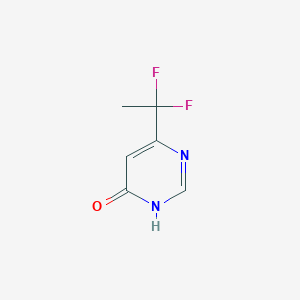

6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one

Übersicht

Beschreibung

The compound “6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one” is a heterocyclic organic compound . These types of compounds often have interesting chemical properties and can be used in various applications, including medicinal chemistry.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods . For example, the synthesis of difluoroethyl compounds often involves the use of difluoromethylation reagents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has been conducted on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are closely related to the chemical family of "6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one". These compounds are synthesized through reactions that involve Michael-like 1,4-conjugate hydrocyanation adducts, highlighting the importance of fluorine atoms in stabilizing certain molecular conformations due to the C–F···C=O interaction. Such chemical investigations offer insights into the structural and electronic influence of difluoroethyl groups in pyrimidin-4-one derivatives (Sukach et al., 2015).

Biological Applications

Although direct studies on "this compound" focusing on biological applications are not highlighted, derivatives of pyrimidin-4-one, such as those mentioned in the synthesis section, possess a wide range of pharmacological activities. These activities include neurotropic, immunotropic, hypotensive, antihypoxic, anti-inflammatory, and antioxidant activities. The structural similarity of pyrimidin-4-one derivatives to endogenous nitrogen bases suggests their potential for a broad spectrum of biological functions (Кодониди et al., 2017).

Inhibition Performance

In a related study, pyrimidine derivatives were synthesized as corrosion inhibitors for mild steel in highly acidic solutions. This research underlines the versatility of pyrimidin-4-one derivatives in applications beyond biomedical science, demonstrating their utility in industrial and engineering contexts (Hou et al., 2019).

Wirkmechanismus

Target of Action

Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in dna synthesis and cellular metabolism .

Mode of Action

Without specific studies on “6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one”, it’s difficult to say exactly how this compound interacts with its targets. It’s possible that the difluoroethyl group could enhance the compound’s ability to bind to its targets, potentially increasing its potency .

Biochemical Pathways

Pyrimidine derivatives are often involved in nucleic acid metabolism, which is crucial for cell growth and division .

Pharmacokinetics

Similar compounds, such as 1,1-difluoroethane, are rapidly absorbed through the lungs and have a short duration of action .

Result of Action

Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” might be. Many pyrimidine derivatives have significant biological activity, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, 1,1-Difluoroethane is a colorless gas that is easily ignited and its vapors are heavier than air .

Eigenschaften

IUPAC Name |

4-(1,1-difluoroethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-6(7,8)4-2-5(11)10-3-9-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQKDEUXBUBWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)NC=N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

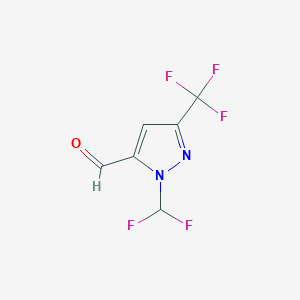

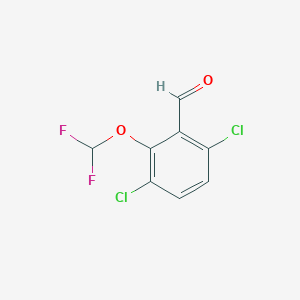

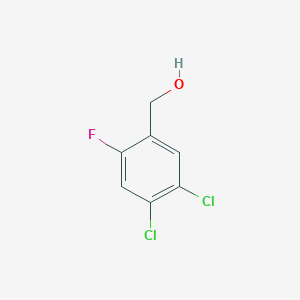

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)

![(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine](/img/structure/B1461127.png)

![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)